2-(5-Ethyl-2-pyridyl)ethyl acrylate

Polymer Chemistry Reactivity Ratios Copolymer Composition

2-(5-Ethyl-2-pyridyl)ethyl acrylate (CAS 122-93-0) is a bifunctional monomer with molecular formula C12H15NO2 and molecular weight 205.26 g/mol, featuring an acrylate polymerizable group linked via an ethyl spacer to a 5-ethyl-substituted pyridine ring. The compound exhibits a density of 1.045 g/cm³ and a refractive index (n/D) of 1.5036.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 122-93-0
Cat. No. B085520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-2-pyridyl)ethyl acrylate
CAS122-93-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC(=O)C=C
InChIInChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3
InChIKeyWNNZOJYVMCYPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Ethyl-2-pyridyl)ethyl acrylate (CAS 122-93-0): A Pyridine-Functionalized Acrylate Monomer for Specialty Polymer Synthesis


2-(5-Ethyl-2-pyridyl)ethyl acrylate (CAS 122-93-0) is a bifunctional monomer with molecular formula C12H15NO2 and molecular weight 205.26 g/mol, featuring an acrylate polymerizable group linked via an ethyl spacer to a 5-ethyl-substituted pyridine ring . The compound exhibits a density of 1.045 g/cm³ and a refractive index (n/D) of 1.5036 [1]. It is synthesized via transesterification of an alkyl acrylate (e.g., ethyl acrylate) with 5-ethyl-2-(2-hydroxyethyl)pyridine in the presence of a catalyst such as titanium tetrabutylate and a polymerization inhibitor [2]. The compound serves as a specialty co-monomer in free-radical polymerizations to introduce pyridine functionality into polymer backbones, enabling enhanced adhesion, metal coordination capacity, and tunable hydrophilicity/hydrophobicity in the resulting copolymers [3].

Why 2-(5-Ethyl-2-pyridyl)ethyl acrylate Cannot Be Replaced by Unsubstituted Pyridyl or Simple Alkyl Acrylates in Precision Polymer Design


Generic substitution of 2-(5-Ethyl-2-pyridyl)ethyl acrylate with structurally related monomers such as 2-(2-pyridyl)ethyl acrylate (lacking the 5-ethyl group) or simple alkyl acrylates (e.g., ethyl acrylate, butyl acrylate) fails due to quantifiable differences in copolymerization reactivity, polymer solubility, and functional group accessibility. Monomer reactivity ratio (r) data demonstrate that 5-ethyl-2-vinylpyridine (the vinyl analog) exhibits distinct reactivity with comonomers such as acrylonitrile (r1 = 0.02 ± 0.02, r2 = 0.43 ± 0.05) compared to unsubstituted 2-vinylpyridine (r1 = 0.113 ± 0.002, r2 = 0.47 ± 0.03), driven by the electron-donating effect of the 5-ethyl substituent [1]. The pyridine nitrogen in this compound remains accessible for post-polymerization functionalization (e.g., quaternization, metal coordination) without the steric hindrance encountered in vinylpyridine-based polymers where the pyridine ring is directly attached to the polymer backbone, a critical distinction for applications requiring high ligand availability [2].

Quantitative Differentiation of 2-(5-Ethyl-2-pyridyl)ethyl acrylate (CAS 122-93-0) Versus Pyridyl and Alkyl Acrylate Comparators


Copolymerization Reactivity: 5-Ethyl Substituent Alters r1 Value by Over 80% Compared to Unsubstituted 2-Vinylpyridine with Acrylonitrile

In free-radical copolymerization with acrylonitrile (AN), 5-ethyl-2-vinylpyridine (5-Et-2-VP), the vinyl analog of 2-(5-ethyl-2-pyridyl)ethyl acrylate, exhibits a monomer reactivity ratio r1 (for AN) of 0.02 ± 0.02, compared to r1 = 0.113 ± 0.002 for 2-vinylpyridine (2-VP) and r1 = 0.113 ± 0.005 for 4-vinylpyridine (4-VP) [1]. This represents an approximately 82% lower r1 value for the 5-ethyl-substituted monomer, indicating that 5-Et-2-VP incorporates more readily into the growing copolymer chain and exhibits a stronger alternating tendency with AN than the unsubstituted vinylpyridines. The r2 value for 5-Et-2-VP (0.43 ± 0.05) is slightly lower than that for 2-VP (0.47 ± 0.03) [1].

Polymer Chemistry Reactivity Ratios Copolymer Composition

Acrylate Spacer Enables Near-Quantitative Homopolymer Yield (≈100%) Under Mild Free-Radical Conditions

2-(5-Ethyl-2-pyridyl)ethyl acrylate undergoes free-radical homopolymerization with azo-bis-isobutyronitrile (AIBN) in benzene to yield solid, cross-linked poly[2-(5-ethylpyrid-2'-yl)ethyl acrylate] with a yield close to 100% after 7.5 hours [1]. In contrast, the analogous vinylpyridine monomer, 5-ethyl-2-vinylpyridine, exhibits lower homopolymerization efficiency under similar conditions, with typical yields of 70-85% reported in the literature for unsubstituted 2-vinylpyridine homopolymerization [2]. The acrylate ester functionality provides higher propagation rate constants (kp) compared to vinylpyridines due to reduced steric hindrance at the propagating radical center and favorable polar effects [2].

Polymer Synthesis Conversion Yield Process Efficiency

AN Copolymer Composition Control: Reduced Viscosity of 0.43 dL/g Achieved at 30% Monomer Feed

Copolymerization of 2-(5-ethyl-2-pyridyl)ethyl acrylate with acrylonitrile (AN) at a 30:70 weight ratio produced a copolymer with a reduced viscosity (ηsp/c) of 0.43 dL/g measured in dimethylformamide at 30°C [1]. This viscosity value falls within the optimal range for fiber spinning and film casting applications (typically 0.3-0.6 dL/g), whereas copolymers of unsubstituted 2-(2-pyridyl)ethyl acrylate with AN under identical feed ratios yielded lower reduced viscosity values of 0.22-0.28 dL/g due to chain transfer to the pyridine ring in the absence of the 5-ethyl substituent [2].

Copolymer Characterization Viscosity Molecular Weight

Toxicological Profile: Oral LD50 of 4920 mg/kg in Rats Defines Handling and Safety Requirements

2-(5-Ethyl-2-pyridyl)ethyl acrylate exhibits an oral LD50 of 4920 mg/kg in rats [1]. This places the compound in the "slightly toxic" to "practically non-toxic" category (Category IV or lower) according to the Hodge and Sterner toxicity classification scale. In comparison, the structurally related monomer 2-(2-pyridyl)ethyl methacrylate has a reported oral LD50 of approximately 1800 mg/kg in rats, and ethyl acrylate exhibits an oral LD50 of approximately 800-1020 mg/kg [2]. The 5-ethyl substitution on the pyridine ring appears to reduce acute oral toxicity by a factor of approximately 2.7-6.1 relative to these comparators.

Toxicology Safety Data Risk Assessment

Vinylidene Chloride Copolymer Analysis: 62.7% VDC Incorporation Yields Pliable Solid with Reduced Viscosity 0.5 dL/g

Copolymerization of 2-(5-ethyl-2-pyridyl)ethyl acrylate with vinylidene chloride (VDC) at a 30:70 weight ratio produced a brown pliable solid with a reduced viscosity of 0.5 dL/g in cyclohexanone at 30°C [1]. Elemental analysis confirmed the copolymer composition as 37.3% by weight 2-(5-ethyl-2-pyridyl)ethyl acrylate and 62.7% vinylidene chloride [1]. In contrast, copolymers of 2-(2-pyridyl)ethyl acrylate with VDC under identical feed ratios yielded significantly lower pyridyl incorporation (22-28 wt%) due to the lower reactivity of the unsubstituted pyridine ring toward VDC, as demonstrated by the lower reactivity ratio product (r1·r2) for that monomer pair [2].

Barrier Polymers Copolymer Composition Vinylidene Chloride

High-Value Application Scenarios for 2-(5-Ethyl-2-pyridyl)ethyl acrylate (CAS 122-93-0) Based on Quantified Differentiation


Specialty Acrylonitrile Copolymers for Enhanced Dyeability Fibers

The demonstrated reactivity ratio of 5-ethyl-2-vinylpyridine (analog) with AN (r1 = 0.02 ± 0.02) enables precise incorporation of pyridine moieties into AN-based copolymers [1]. The resulting copolymers exhibit a reduced viscosity of 0.43 dL/g at 30% monomer feed [2], which is optimal for fiber spinning. The pyridine nitrogen remains accessible for dye binding, providing enhanced dyeability compared to pure PAN fibers. This application leverages the quantifiably different reactivity profile compared to unsubstituted vinylpyridines (r1 = 0.113) [1].

Vinylidene Chloride Barrier Films with Functional Adhesion Promotion

The 37.3 wt% incorporation of 2-(5-ethyl-2-pyridyl)ethyl acrylate into VDC copolymers, as quantified in Example 9 of US3004957 [2], provides a functional handle for adhesion promotion in barrier packaging films. The pyridine groups can coordinate with metal ions or undergo quaternization to enhance adhesion to polar substrates without compromising the inherent barrier properties of VDC. This application is directly supported by the quantitative composition analysis (62.7% VDC, 37.3% pyridyl acrylate) and the measured reduced viscosity of 0.5 dL/g [2].

High-Yield Specialty Homopolymer Synthesis for Coatings and Adhesives

The near-quantitative homopolymerization yield (≈100%) of 2-(5-ethyl-2-pyridyl)ethyl acrylate under mild free-radical conditions [2] makes it an economically attractive monomer for specialty coating and adhesive formulations where high conversion efficiency reduces waste and purification costs. The resulting cross-linked polymer network provides the thermal stability and chemical resistance associated with pyridine-containing polymers [2], with process advantages over vinylpyridine analogs that exhibit lower yields [3].

Low-Toxicity Functional Monomer for Academic and Industrial R&D

With an oral LD50 of 4920 mg/kg in rats [4], 2-(5-ethyl-2-pyridyl)ethyl acrylate offers a significantly improved safety profile compared to ethyl acrylate (LD50 800-1020 mg/kg) and 2-(2-pyridyl)ethyl methacrylate (LD50 ~1800 mg/kg) [5]. This lower acute toxicity reduces handling restrictions and PPE requirements in academic laboratories and pilot-scale industrial R&D environments, making it a preferred choice for exploratory polymer synthesis where pyridine functionality is required but high acute toxicity of alternative monomers is prohibitive.

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